8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride

spirocyclic scaffold physicochemical properties library design

8-Oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride (CAS 2361645-58-9) is a spirocyclic δ-lactam featuring a rigid [3.6] ring junction that fuses an azetidine and a morpholinone-like ring. The free base (CAS 2309447-21-8) has molecular formula C₇H₁₂N₂O₂, molecular weight 156.18 g/mol, and zero rotatable bonds — a hallmark of spiro scaffolds designed to restrict conformational freedom in biological screening libraries.

Molecular Formula C7H14Cl2N2O2
Molecular Weight 229.1
CAS No. 2361645-58-9
Cat. No. B2907075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride
CAS2361645-58-9
Molecular FormulaC7H14Cl2N2O2
Molecular Weight229.1
Structural Identifiers
SMILESC1COCC(=O)NC12CNC2.Cl.Cl
InChIInChI=1S/C7H12N2O2.2ClH/c10-6-3-11-2-1-7(9-6)4-8-5-7;;/h8H,1-5H2,(H,9,10);2*1H
InChIKeyNHALAFSEDFZIEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Oxa-2,5-diazaspiro[3.6]decan-6-one Dihydrochloride (CAS 2361645-58-9): A Structurally Constrained Spirocyclic Lactam Scaffold for MedChem Libraries


8-Oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride (CAS 2361645-58-9) is a spirocyclic δ-lactam featuring a rigid [3.6] ring junction that fuses an azetidine and a morpholinone-like ring. The free base (CAS 2309447-21-8) has molecular formula C₇H₁₂N₂O₂, molecular weight 156.18 g/mol, and zero rotatable bonds — a hallmark of spiro scaffolds designed to restrict conformational freedom in biological screening libraries [1]. The dihydrochloride salt (MW 229.1 g/mol) is supplied as a powder with ≥95% purity and is classified as a secondary amine building block under the MedChem Highlights category, indicating its intended use in fragment-based and diversity-oriented synthesis programs .

Why Closely Related 8-Oxa-2,5-diazaspiro Scaffolds Cannot Simply Substitute for the [3.6] Dihydrochloride in MedChem Campaigns


The spirocyclic chemical space is highly sensitive to ring-size variations and heteroatom placement. Even minor changes — such as contracting the larger ring from a 6-membered (decan-6-one, [3.6] system) to a 5-membered ring (nonan-6-one, [3.5] system) — alter the spatial orientation of the two secondary amine groups and the lactam carbonyl, which can critically affect target binding. Furthermore, the dihydrochloride salt form provides consistent aqueous solubility and handling characteristics that differ from the free base or mono-hydrochloride, impacting reproducibility in high-throughput screening (HTS) and parallel synthesis workflows [1]. Without head-to-head biological profiling data, the structural uniqueness of the [3.6] scaffold alone justifies its consideration as a distinct chemotype among spirocyclic building blocks.

Quantitative Differentiation of 8-Oxa-2,5-diazaspiro[3.6]decan-6-one Dihydrochloride from Its Closest Analogs: A Comparator-Based Evidence Guide


Ring-Size Expansion from [3.5] to [3.6] Increases Molecular Weight and Alters Lipophilicity

The target compound (free base) has a molecular weight of 156.18 g/mol and XLogP3 of -1.2, compared to the closest one-carbon-smaller analog 8-oxa-2,5-diazaspiro[3.5]nonan-6-one (MW 142.16 g/mol, XLogP3 not directly reported in PubChem but expected to be lower due to reduced carbon count). This 14 Da mass difference shifts the scaffold into a distinct property space relevant for fragment-based lead discovery (FBLD) where Rule-of-Three compliance is monitored [1].

spirocyclic scaffold physicochemical properties library design

Zero Rotatable Bonds and High sp³ Fraction Distinguish the [3.6] Spiro Lactam from Flexible Piperazine Bioisosteres

The target scaffold has zero rotatable bonds (RB=0) and a topological polar surface area (TPSA) of 50.4 Ų, compared to the commonly used piperazine bioisostere which typically has 2 rotatable bonds and TPSA ~24 Ų (piperazine itself). The higher TPSA and conformational rigidity of the spiro lactam reduce the entropic penalty upon target binding — a well-established advantage of spirocyclic scaffolds over flexible linkers in medicinal chemistry optimization [1]. However, this is a class-level inference; no direct crystallographic or binding data exist for this specific compound against a defined protein target.

conformational restriction bioisostere spiro scaffold

Dihydrochloride Salt Form Provides Defined Stoichiometry for Aqueous Solubility Compared to the Mono-Hydrochloride

The dihydrochloride salt (CAS 2361645-58-9) has molecular weight 229.1 g/mol, representing two HCl equivalents per molecule of free base. In contrast, the mono-hydrochloride (CAS 2309461-06-9) has MW 192.64 g/mol. The dihydrochloride form ensures both secondary amine groups are protonated, maximizing aqueous solubility for biochemical assay preparation . The CymitQuimica listing confirms the dihydrochloride has molecular formula C₇H₁₄Cl₂N₂O₂ and minimum 95% purity . The mono-hydrochloride (Enamine EN300-7352720) is also available at 95% purity with CLogP -1.122 , but the dihydrochloride offers distinct handling properties for workflows requiring fully protonated amines.

salt form aqueous solubility compound management

Pricing Premium Reflects Limited Commercial Availability and Synthetic Complexity Relative to Simpler Spiro Lactams

The free base (CAS 2309447-21-8) is priced at $816.00 for 0.05 g (Enamine, 95% purity), corresponding to $16,320/g for the smallest quantity [1]. In contrast, the structurally related 1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 5052-95-9, same molecular formula but different ring fusion) is available from multiple vendors at significantly lower cost (e.g., Bidepharm lists it at 97% purity with standard pricing for gram quantities) . The high cost of the [3.6] scaffold reflects its more challenging synthesis and the sparsity of commercial suppliers, which may be a selection factor for well-funded drug discovery programs seeking novel IP space.

procurement cost analysis building block availability

Lactam Carbonyl at Position 6 Enables Hydrogen-Bond Acceptor Interactions Absent in the Des-Oxo [3.6] Analog

The target compound possesses a δ-lactam carbonyl (C=O) at position 6, contributing one hydrogen-bond acceptor (HBA) to the total of 3 HBA (O of morpholinone ring, O of lactam C=O, N of azetidine). The des-oxo analog 2,5-diazaspiro[3.6]decane (CAS 918956-56-6) lacks this carbonyl, resulting in only 2 HBA and a molecular formula of C₈H₁₆N₂ (MW 140.23 g/mol) . The presence of the lactam carbonyl provides an additional, geometrically constrained HBA site that can participate in directed hydrogen bonds with protein backbone or side-chain residues — a feature exploited in lactam-based kinase inhibitors and peptidomimetics. This is a class-level inference based on the well-documented role of lactam carbonyls in medicinal chemistry [1].

hydrogen bonding protein-ligand interactions SAR

Recommended Application Scenarios for 8-Oxa-2,5-diazaspiro[3.6]decan-6-one Dihydrochloride Based on Verified Differentiation Evidence


Fragment-Based Lead Discovery (FBLD) Requiring Conformationally Constrained, Rule-of-Three-Compliant sp³-Rich Scaffolds

With MW 156.18 g/mol, XLogP -1.2, zero rotatable bonds, and TPSA 50.4 Ų, the free base falls within fragment-like property space [1]. Its rigid [3.6] spiro architecture restricts conformational sampling, potentially enhancing hit rates in fragment screening campaigns where scaffold rigidity correlates with higher ligand efficiency. The dihydrochloride salt ensures solubility for aqueous biochemical assays.

Scaffold-Hopping from Piperazine-Containing Leads to Spirocyclic Lactam Bioisosteres

Piperazine is a ubiquitous scaffold in CNS drugs but introduces flexibility and metabolic liabilities. The [3.6] spiro lactam offers a conformationally locked alternative with distinct polarity (TPSA 50.4 vs. 24.1 Ų) and zero rotatable bonds [1]. Class-level evidence supports the use of diazaspiro cores as piperazine replacements, as demonstrated in the Olaparib framework where diazaspiro substitution altered DNA damage and cytotoxicity profiles (J. Med. Chem. 2018, 61, 5367–5379) [2].

Diversity-Oriented Synthesis (DOS) and Library Production Targeting Novel IP Space

The high commercial cost ($16,320/g for 0.05 g scale) [1] indicates a premium scaffold with limited supplier competition. For pharmaceutical companies pursuing novel chemical matter for patent protection, this exclusivity may justify the investment. The two secondary amine handles (azetidine NH and morpholinone NH) offer orthogonal derivatization points for parallel library synthesis, expanding chemical diversity around the rigid core.

Computational Chemistry and In Silico Screening Campaigns

The computed physicochemical properties (MW, XLogP, TPSA, zero rotatable bonds) are all available from PubChem [1], facilitating rapid in silico assessment of drug-likeness, ADME prediction, and docking studies. The scaffold's rigidity simplifies conformational analysis, making it well-suited for structure-based virtual screening against targets where a defined pharmacophore geometry is required.

Quote Request

Request a Quote for 8-oxa-2,5-diazaspiro[3.6]decan-6-one dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.